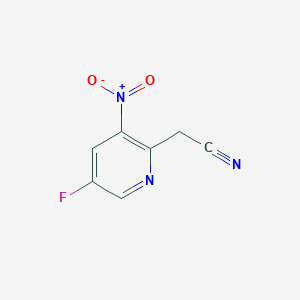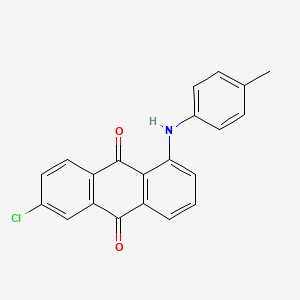
6-Chloro-1-(4-methylanilino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-(p-tolylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound features a chloro group at the 6th position and a p-tolylamino group at the 1st position on the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(p-tolylamino)anthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Chlorination: The aminoanthracene is chlorinated at the 6th position.
Amination: The chloro group is substituted with a p-tolylamino group.
Oxidation: The anthracene core is oxidized to form the anthracene-9,10-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, reduction, and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-Chloro-1-(p-tolylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Further oxidized anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-1-(p-tolylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 6-Chloro-1-(p-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
1-Aminoanthraquinone: Lacks the chloro and p-tolylamino groups, resulting in different chemical properties.
6-Chloroanthraquinone: Lacks the p-tolylamino group, affecting its reactivity and applications.
1-(p-Tolylamino)anthraquinone: Lacks the chloro group, leading to different chemical behavior.
Uniqueness
6-Chloro-1-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both the chloro and p-tolylamino groups, which confer distinct chemical reactivity and potential biological activities .
特性
CAS番号 |
61100-65-0 |
|---|---|
分子式 |
C21H14ClNO2 |
分子量 |
347.8 g/mol |
IUPAC名 |
6-chloro-1-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14ClNO2/c1-12-5-8-14(9-6-12)23-18-4-2-3-16-19(18)21(25)15-10-7-13(22)11-17(15)20(16)24/h2-11,23H,1H3 |
InChIキー |
SYJVTXWEIAOQOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


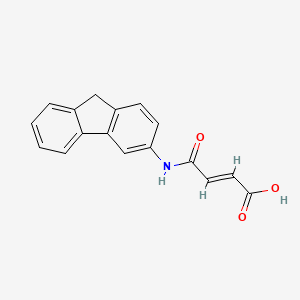

![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
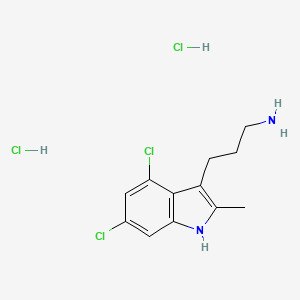
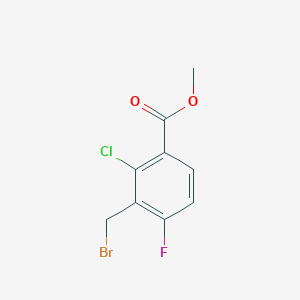
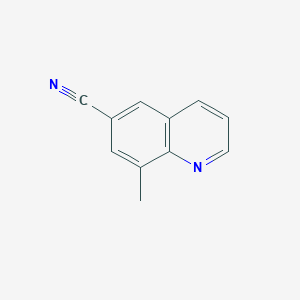
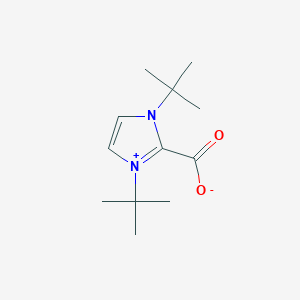


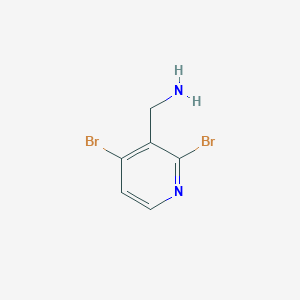
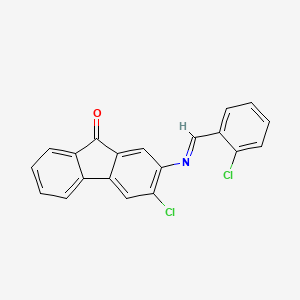

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
